molecular formula C3H4IN3 B3026963 5-Iodo-1-methyl-1H-1,2,3-triazole CAS No. 1196152-43-8

5-Iodo-1-methyl-1H-1,2,3-triazole

Cat. No.: B3026963
CAS No.: 1196152-43-8
M. Wt: 208.99
InChI Key: RRRKYKMVUDVTHC-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4IN3 and its molecular weight is 208.99. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

5-Iodo-1,2,3-triazoles, including 5-Iodo-1-methyl-1H-1,2,3-triazole, are synthesized using various methods and have significant applications in chemistry. An efficient synthesis method for diiodo-1,2,3-triazoles and their derivatives has been developed, revealing the formation of two tautomers upon N-alkylation. These compounds have been characterized by NMR, infrared spectra, and elemental analyses (Chand et al., 2016). Additionally, a novel copper-catalyzed aqueous multicomponent synthetic method for 5-iodo-1,2,3-triazoles has been developed, effective for substrates including biologically relevant compounds (Li et al., 2017).

Photophysical and Biological Properties

New derivatives of triazoles, specifically 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, have been synthesized and their optical properties investigated. These molecules possess notable fluorescence properties with substantial Stokes shifts, indicating potential applications in photophysical and biological fields (Efremova et al., 2021).

Building Blocks in Synthesis

5-Iodo-1,2,3-triazoles are recognized as versatile building blocks in synthetic chemistry. They are utilized in the synthesis of diverse 1,4,5-trisubstituted 1,2,3-triazoles, creating new C–C, C–heteroatom, or C–D(T) bonds. Their application areas extend to the creation of radiolabeled compounds, highlighting their versatility (Balova et al., 2020).

Supramolecular Chemistry

1,2,3-Triazoles, including 5-iodo variants, have been the subject of extensive research due to their diverse supramolecular interactions. Their utility extends beyond click chemistry into areas like anion recognition, catalysis, and photochemistry, underscoring their versatility as functional units in supramolecular chemistry (Schulze & Schubert, 2014).

Halogen Bonding Studies

Studies on the halogen bonding interactions of 5-iodo-1,2,3-triazoles have provided insights into their potential as ligands in biological systems. Molecular docking studies showed the possibility of iodine atoms in these compounds forming halogen bonds with active sites in enzymes, suggesting applications in medicinal chemistry (He et al., 2020).

Mechanistic Insights in Chemical Reactions

Mechanistic studies of copper(I)-catalyzed formation of 5-iodo-1,2,3-triazoles from azide and terminal alkyne have been conducted. These studies contribute to the understanding of reaction pathways and can inform the development of more efficient synthetic methods (Barsoum et al., 2015).

Future Directions

The future directions in the research and application of 1,2,3-triazoles, including 5-Iodo-1-methyl-1H-1,2,3-triazole, involve the development of more efficient and effective synthesis methods. There is also a demand for the expansion of ways to access new 1,2,3-triazole heterocyclic rings in rapid, efficient, and versatile ways .

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives can interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .

Mode of Action

5-Iodo-1-methyl-1H-1,2,3-triazole, like other 1,2,3-triazoles, is likely to interact with its targets via an intermolecular proton-transfer mechanism . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,3-triazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight is 208988 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

This compound, like other 1,2,3-triazoles, is known for its strong stability under thermal and acidic conditions . This suggests that it may retain its efficacy and stability under a variety of environmental conditions.

Properties

IUPAC Name

5-iodo-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c1-7-3(4)2-5-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRKYKMVUDVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693138
Record name 5-Iodo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-43-8
Record name 5-Iodo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1-methyl-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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